
Flupimazine
描述
氟哌啶醇是一种属于典型抗精神病药物类别的吩噻嗪衍生物。它主要用于治疗精神分裂症等慢性精神病。 氟哌啶醇以其高效力而闻名,通常用于需要长期神经安定剂治疗的病例 .
准备方法
合成路线和反应条件: 氟哌啶醇是通过多步化学过程合成的。合成通常涉及吩噻嗪与各种取代基的反应,以引入所需的官能团。反应条件通常包括使用溶剂、催化剂和受控温度,以确保获得所需的产品。
工业生产方法: 在工业环境中,氟哌啶醇的生产涉及大型化学反应器,其中合成步骤经过优化以提高效率和产率。该过程包括纯化步骤,例如结晶和过滤,以获得纯化合物。 实施质量控制措施以确保最终产品的均匀性和安全性 .
化学反应分析
反应类型: 氟哌啶醇会经历几种类型的化学反应,包括:
氧化: 氟哌啶醇可以氧化形成各种代谢物。
还原: 还原反应可以改变吩噻嗪环上的官能团。
取代: 取代反应可以在吩噻嗪环上引入不同的取代基。
常用试剂和条件:
氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。
还原: 使用诸如氢化铝锂之类的还原剂。
取代: 卤化反应通常在受控条件下使用诸如氯或溴之类的试剂。
主要生成产物: 这些反应产生的主要产物包括具有修饰药理特性的各种氟哌啶醇衍生物。 这些衍生物通常因其潜在的治疗应用而被研究 .
科学研究应用
氟哌啶醇具有广泛的科学研究应用,包括:
化学: 它被用作研究吩噻嗪衍生物及其化学性质的模型化合物。
生物学: 氟哌啶醇用于研究以了解抗精神病药物的作用机制及其对中枢神经系统的影响。
医学: 它被研究用于其在治疗精神病性疾病及其副作用方面的治疗潜力。
作用机制
氟哌啶醇通过阻断大脑中突触后中脑边缘多巴胺能 D1 和 D2 受体来发挥作用。 这种作用抑制下丘脑和垂体激素的释放,并影响网状激活系统,影响基础代谢、体温、清醒度、血管舒缩张力以及呕吐 .
类似化合物:
氟哌啶醇: 另一种具有类似抗精神病特性的吩噻嗪衍生物。
奋乃静: 一种吩噻嗪类抗精神病药物,具有相当的疗效,但副作用特征不同。
独特性: 氟哌啶醇在其高效力和长效作用方面独树一帜,使其适用于慢性精神病的长期治疗。 其特定的化学结构使其能够针对性地作用于多巴胺受体,从而使其区别于其他吩噻嗪衍生物 .
相似化合物的比较
Fluphenazine: Another phenothiazine derivative with similar antipsychotic properties.
Perphenazine: A phenothiazine antipsychotic with comparable efficacy but different side effect profiles.
Uniqueness: Flupimazine is unique in its high potency and long-acting effects, making it suitable for long-term treatment of chronic psychoses. Its specific chemical structure allows for targeted action on dopamine receptors, distinguishing it from other phenothiazine derivatives .
属性
IUPAC Name |
2-[1-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperidin-4-yl]oxyethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27F3N2O2S/c24-23(25,26)17-6-7-22-20(16-17)28(19-4-1-2-5-21(19)31-22)11-3-10-27-12-8-18(9-13-27)30-15-14-29/h1-2,4-7,16,18,29H,3,8-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHNPXDMSCKEWJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OCCO)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27F3N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50866133 | |
| Record name | 2-((1-(3-(2-(Trifluoromethyl)phenothiazin-10-yl)propyl)-4-piperidyl)oxy)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50866133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
47682-41-7 | |
| Record name | Flupimazine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0047682417 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-((1-(3-(2-(Trifluoromethyl)phenothiazin-10-yl)propyl)-4-piperidyl)oxy)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50866133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FLUPIMAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AZJ60Y1VSK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
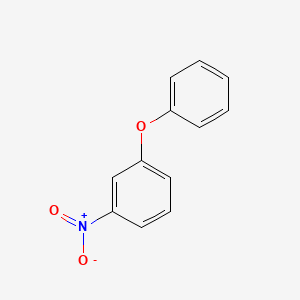
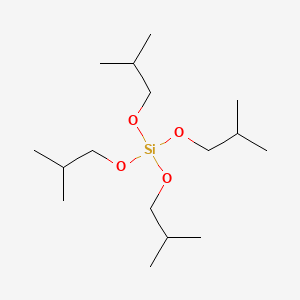
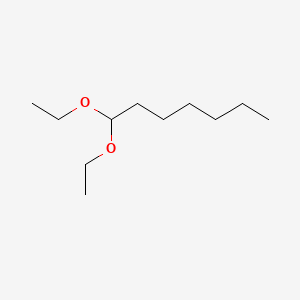



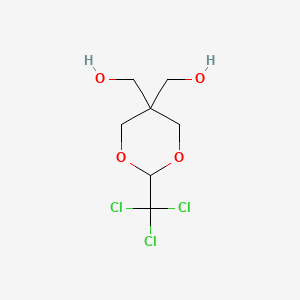
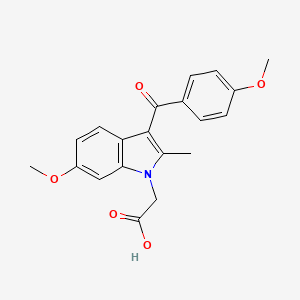


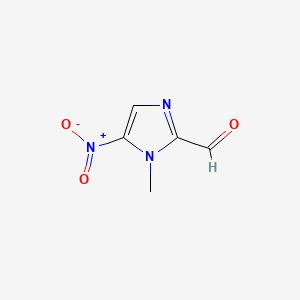

![N-(4-HYDROXY[1,1'-BIPHENYL]-3-YL)ACETAMIDE](/img/structure/B1614659.png)

